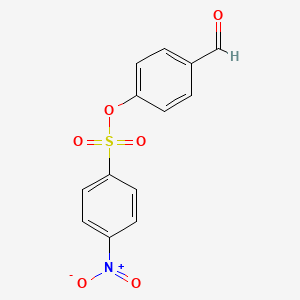

4-甲酰苯基 4-硝基苯磺酸酯

描述

科学研究应用

Monitoring Lipid Merging

Aromatic sulfonates, including 4-Formylphenyl 4-nitrobenzenesulfonate, are used in monitoring the merging of lipids . This application is crucial in understanding the behavior of lipids in various biological systems.

Studying Membrane Fusion

These compounds play a significant role in studying membrane fusion during acrosome reactions . Acrosome reactions are vital processes in the fertilization of many species.

Immuno-affinity Chromatography

4-Formylphenyl 4-nitrobenzenesulfonate is used in the development of immuno-affinity chromatography for the purification of human coagulation factor . This is a critical process in the production of therapeutics for blood clotting disorders.

Chemical Studies on Viruses

This compound is used in chemical studies on viruses . Understanding the chemical properties of viruses can lead to the development of new antiviral drugs.

Photosensitizer Linking Technology

The compound is used in the development of technology for linking photosensitizers to model monoclonal antibodies . This technology has potential applications in photodynamic therapy, a treatment modality for cancer.

Chemical Modification of RNA Polymerase

4-Formylphenyl 4-nitrobenzenesulfonate is used for the chemical modification of σ-subunits of the Escherichia coli RNA polymerase . This research can provide insights into the function of RNA polymerase, a key enzyme in gene expression.

Mood-elevating Effects in Depressed Adults

Interestingly, aromatic sulfonates have been associated with mood-elevating effects in depressed adults . Further research could explore the potential of these compounds in the treatment of mood disorders.

Alzheimer’s Disease Treatment

Finally, this compound is used to dissolve synaptosomal membrane proteins in the treatment of Alzheimer’s disease . This could potentially lead to new therapeutic strategies for this neurodegenerative disease.

安全和危害

The safety data sheet for 4-Formylphenyl 4-nitrobenzenesulfonate indicates that it may cause an allergic skin reaction and is toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping the product out of reach of children, and using personal protective equipment as required .

作用机制

Target of Action

Aromatic sulfonates, a class of compounds to which 4-formylphenyl 4-nitrobenzenesulfonate belongs, have been used in various biochemical studies . They have been involved in monitoring lipid merging, studying membrane fusion during acrosome reactions, and in the development of immuno-affinity chromatography for the purification of human coagulation factor .

Mode of Action

The compound’s supramolecular architecture is dictated by the alternation of r4 4(28) and r4 4(36) c–h···o cages . Two inversion-related phenyl rings form slightly offset face-to-face π···π interactions . These structural features may influence its interaction with biological targets.

Biochemical Pathways

Aromatic sulfonates have been used in various biochemical studies, including the study of viruses, the development of technology for linking photosensitizers to model monoclonal antibodies, and the chemical modification of σ-subunits of the escherichia coli rna polymerase .

Result of Action

Aromatic sulfonates have been used as probes in the intrinsic and extrinsic fluorescence study of histones and to dissolve synaptosomal membrane proteins in the treatment of alzheimer’s disease .

Action Environment

The compound’s supramolecular architecture, which includes c–h···o cages and π···π interactions, may be influenced by environmental conditions .

This article serves as a starting point for understanding the potential biological significance of these compounds and for studies of the quantitative structure–activity relationships of aromatic sulfonates .

属性

IUPAC Name |

(4-formylphenyl) 4-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6S/c15-9-10-1-5-12(6-2-10)20-21(18,19)13-7-3-11(4-8-13)14(16)17/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGXXWIARAGAOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301744 | |

| Record name | 4-formylphenyl 4-nitrobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55660-69-0 | |

| Record name | NSC146142 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-formylphenyl 4-nitrobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

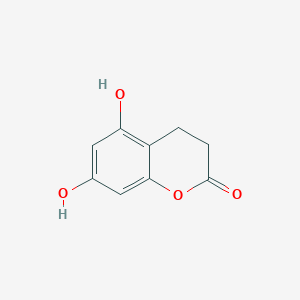

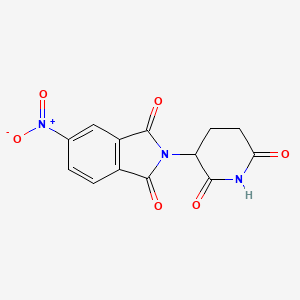

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)-](/img/structure/B3053652.png)